![molecular formula C₂₂H₂₉NO₉ B1140079 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt CAS No. 66895-33-8](/img/structure/B1140079.png)
4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt
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Overview
Description
4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt, also known as MU-idouronic acid or MU-IdoA, is a chemical compound that belongs to the family of fluorescent substrates. It is widely used in scientific research as a tool to study the activity of various enzymes, particularly those involved in the metabolism of carbohydrates.
Scientific Research Applications
Indicator in Biochemical Assays
This compound is applied as an indicator in biochemical assays . It is a fluorogenic substrate used in assays of α-L-Iduronidase and iduronate-2-sulfatase .
Measurement of Enzymatic Action
Tests measure the chemical products 4-MU-α-IdoA or fluorophate 4-MU emitted following the enzymatic action of 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid sodium salt .
Study of Lysosomal Storage Diseases
4-Methylumbelliferyl a-L-idopyranosiduronic acid cyclohexylammonium salt is a key compound used in the biomedical industry for studying lysosomal storage diseases .
Measurement of Iduronate-2-Sulfatase Activity
It serves as a substrate to measure the activity of iduronate-2-sulfatase, an enzyme involved in the degradation of glycosaminoglycans .
Detection of Hurlers Syndrome
Mechanism of Action
Target of Action
The primary targets of 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt are the enzymes α-L-Iduronidase and iduronate-2-sulfatase . These enzymes play a crucial role in the degradation of glycosaminoglycans, complex carbohydrates that are critical for the structural integrity and function of tissues and organs .
Mode of Action
The compound acts as a fluorogenic substrate for its target enzymes . The mechanism of action involves the hydrolysis of the glycosidic bond between the iduronic acid and the 4-methylumbelliferyl group by the enzyme under investigation . As a result, the 4-methylumbelliferyl group is liberated .
Biochemical Pathways
The liberated 4-methylumbelliferyl group, when excited by light of a specific wavelength, fluoresces . This fluorescence can be quantified to determine the enzyme’s activity . This process is part of the broader biochemical pathway of carbohydrate metabolism, specifically the degradation of glycosaminoglycans .
Result of Action
The enzymatic action of 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt results in the liberation of the 4-methylumbelliferyl group . This group fluoresces when excited by light of a specific wavelength . The fluorescence can be quantified to determine the activity of the target enzymes .
properties
IUPAC Name |
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.C6H13N/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;7-6-4-2-1-3-5-6/h2-5,11-14,16,18-20H,1H3,(H,21,22);6H,1-5,7H2/t11-,12-,13+,14+,16+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQICDDVIGZFCZ-OMZMBYLHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt |
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